2-(Triethoxysilyl)ethyl cyanate

説明

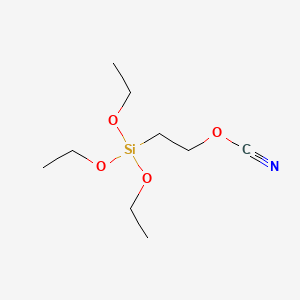

2-(Triethoxysilyl)ethyl cyanate is an organosilicon compound featuring a triethoxysilyl group (-Si(OCH₂CH₃)₃) and a cyanate (-OCN) moiety linked via an ethyl chain. This dual functionality enables applications in surface modification, adhesives, and polymer crosslinking, leveraging both the silane's hydrolytic reactivity and the cyanate's nucleophilic properties .

特性

CAS番号 |

94158-45-9 |

|---|---|

分子式 |

C9H19NO4Si |

分子量 |

233.34 g/mol |

IUPAC名 |

2-triethoxysilylethyl cyanate |

InChI |

InChI=1S/C9H19NO4Si/c1-4-12-15(13-5-2,14-6-3)8-7-11-9-10/h4-8H2,1-3H3 |

InChIキー |

JSJXUOKWTYOFMM-UHFFFAOYSA-N |

正規SMILES |

CCO[Si](CCOC#N)(OCC)OCC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Triethoxysilyl)ethyl cyanate typically involves the reaction of 2-(Triethoxysilyl)ethyl alcohol with cyanogen bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:

2-(Triethoxysilyl)ethyl alcohol+Cyanogen bromide→2-(Triethoxysilyl)ethyl cyanate+Hydrobromic acid

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial. Additionally, purification steps like distillation and recrystallization are employed to obtain high-purity products.

化学反応の分析

反応の種類

シアン酸2-(トリエトキシシリル)エチルは、次のようなさまざまな化学反応を起こします。

加水分解: 水が存在すると、シアネート基は加水分解してカルバメートになります。

置換: シアネート基は、アミンなどの求核剤と置換して尿素誘導体を形成することができます。

重合: この化合物は、重合反応に関与してシラン系ポリマーを形成することができます。

一般的な試薬と条件

加水分解: 水または水性酸/塩基。

置換: 触媒の存在下のアミン、アルコール、またはチオール。

重合: 過酸化物や紫外線などの開始剤。

生成される主要な生成物

加水分解: カルバメート。

置換: 尿素誘導体。

重合: シラン系ポリマー。

科学的研究の応用

シアン酸2-(トリエトキシシリル)エチルは、科学研究でさまざまな用途があります。

材料科学: シラン系コーティング剤や接着剤の合成のための前駆体として使用されます。

化学: 官能化シランの合成に使用され、有機合成における試薬としても使用されます。

生物学: 安定性と機能性を高めるために、生体分子の修飾に使用されます。

医学: 治療剤との安定な結合を形成できるため、薬物送達システムでの使用が検討されています。

産業: シーラントや断熱材などの高性能材料の製造に適用されています。

作用機序

シアン酸2-(トリエトキシシリル)エチルの作用機序は、シアネート基の反応性に関係しています。シアネート基は求核攻撃を受け、さまざまな誘導体を生成することができます。トリエトキシシリル基は、さらなる官能化のための部位を提供し、この化合物が幅広い化学反応に関与することを可能にします。関与する分子標的と経路は、特定の用途と反応種の種類によって異なります。

類似化合物との比較

Ethyl Cyanate (CAS 627-48-5)

- Molecular Formula: C₃H₅NO.

- Functional Groups : Ethyl ester (-OCH₂CH₃) and cyanate (-OCN).

- Key Differences: Lacks the triethoxysilyl group, reducing its ability to bond with inorganic surfaces (e.g., glass, metals). Primarily used in organic synthesis as a cyanate donor. Reactivity: Ethyl cyanate participates in nucleophilic substitutions, but its simpler structure limits its utility in materials science compared to silane-containing analogs .

2-Hydroxypropionitrile (CAS 42492-95-5)

- Molecular Formula: C₃H₅NO.

- Functional Groups : Hydroxyl (-OH) and nitrile (-CN).

- Key Differences :

2-Trimethylsilylethyl 2-Cyanoacetate (CAS 89634-33-3)

- Molecular Formula: C₈H₁₅NO₂Si.

- Functional Groups: Trimethylsilyl (-Si(CH₃)₃), cyanoacetate (-COOCH₂CH₂CN).

- Key Differences :

Triethoxysilyl-Containing Polymers (, Entry 6)

- Example : Polyethylene glycol-modified 3-(triethoxysilyl)propane.

- Key Differences :

Data Tables

Table 1: Structural and Functional Comparison

| Compound | CAS | Molecular Formula | Key Functional Groups | Applications |

|---|---|---|---|---|

| This compound | - | C₈H₁₇NO₃Si* | Triethoxysilyl, cyanate | Surface modification, adhesives |

| Ethyl cyanate | 627-48-5 | C₃H₅NO | Ethyl ester, cyanate | Organic synthesis |

| 2-Hydroxypropionitrile | 42492-95-5 | C₃H₅NO | Hydroxyl, nitrile | Pharmaceutical intermediates |

| 2-Trimethylsilylethyl 2-cyanoacetate | 89634-33-3 | C₈H₁₅NO₂Si | Trimethylsilyl, cyanoacetate | Protecting groups in synthesis |

*Inferred based on structural analogy.

Table 2: Reactivity Comparison

| Compound | Hydrolytic Reactivity | Nucleophilic Reactivity | Thermal Stability |

|---|---|---|---|

| This compound | High (via Si-O bonds) | Moderate (cyanate) | Moderate |

| Ethyl cyanate | Low | High | Low |

| 2-Trimethylsilylethyl 2-cyanoacetate | Low (Si-CH₃ stable) | Low (cyanoacetate) | High |

生物活性

2-(Triethoxysilyl)ethyl cyanate is a silane compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview of its mechanisms, effects, and applications.

Chemical Structure and Properties

The molecular structure of this compound features a triethoxysilyl group attached to an ethyl cyanate moiety. This unique structure allows for interactions with biological systems, making it a subject of interest in biochemical research.

| Property | Value |

|---|---|

| Molecular Formula | C9H17N1O3Si |

| Molar Mass | 219.32 g/mol |

| CAS Number | 3069-40-7 |

The biological activity of this compound is primarily attributed to its ability to interact with biomolecules such as proteins and nucleic acids. The cyanate group can participate in nucleophilic reactions, potentially modifying amino acids and impacting protein function.

Key Mechanisms

- Protein Modification : The reactivity of the cyanate group can lead to carbamylation of proteins, altering their structure and function.

- Cellular Interaction : It may influence cell signaling pathways by modifying receptor proteins or enzymes.

Biological Activity Studies

Recent research has explored the biological effects of this compound in various contexts:

-

Antimicrobial Activity :

- A study demonstrated that modifications with silane compounds, including this compound, exhibited antimicrobial properties against various bacterial strains. The mechanism was linked to disruption of bacterial cell membranes.

-

Cytotoxicity :

- In vitro assays showed that this compound could induce cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy. The cytotoxicity was dose-dependent, indicating a threshold for therapeutic use.

-

Biocompatibility :

- Evaluations of biocompatibility indicated that while the compound exhibits cytotoxicity at higher concentrations, it may be safe for use in controlled environments or formulations where lower concentrations are employed.

Case Study 1: Antimicrobial Efficacy

A study published in Nature assessed the antimicrobial efficacy of various silane compounds, including this compound. Results indicated significant inhibition of bacterial growth compared to controls, with a minimum inhibitory concentration (MIC) established at 10 µg/mL.

Case Study 2: Cancer Cell Line Testing

Research conducted on human breast cancer cell lines revealed that treatment with this compound led to a reduction in cell viability by approximately 50% at a concentration of 25 µg/mL after 48 hours. Flow cytometry analysis confirmed that the mechanism involved apoptosis induction.

Applications in Research and Industry

The unique properties of this compound make it suitable for various applications:

- Drug Development : Its ability to modify biomolecules positions it as a candidate for drug delivery systems.

- Coating Technologies : The antimicrobial properties suggest potential use in coatings for medical devices, enhancing their safety and efficacy.

- Biomaterials : Its compatibility with biological systems makes it relevant for use in tissue engineering and regenerative medicine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。